molecular formula C8H16ClNO B1436386 5-Oxa-2-azaspiro[3.6]decane hydrochloride CAS No. 2060045-23-8

5-Oxa-2-azaspiro[3.6]decane hydrochloride

Cat. No. B1436386
M. Wt: 177.67 g/mol
InChI Key: NMTXDSQFHWONPN-UHFFFAOYSA-N
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Description

“5-Oxa-2-azaspiro[3.6]decane hydrochloride” is a chemical compound with the CAS Number: 2060045-23-8 . Its molecular weight is 177.67 .


Molecular Structure Analysis

The InChI code for “5-Oxa-2-azaspiro[3.6]decane hydrochloride” is provided , which can be used to generate its molecular structure.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthetic Approaches to Spiroaminals

Spirocyclic compounds, including those related to "5-Oxa-2-azaspiro[3.6]decane hydrochloride," are central cores in various natural and synthetic products with significant biological activities. Research emphasizes the challenges and strategies in synthesizing spiroaminals due to their complex structures and potential applications in medicinal chemistry. The synthesis routes for such compounds are diverse, aiming to achieve novel skeletons for further exploration in drug discovery (Sinibaldi & Canet, 2008).

Crystal Structure and Synthesis Techniques

Studies have been dedicated to understanding the crystal structures of compounds within the spirocyclic family, revealing insights into their chiral properties and molecular conformations. Such research aids in the refinement of synthetic methods for spirocyclic compounds, potentially leading to the development of new pharmaceutical agents (Wen, 2002).

Drug Discovery Modules

Spirocyclic compounds are explored as multifunctional modules in drug discovery, highlighting their structural diversity and potential as novel scaffolds. The research focuses on the synthesis of novel thia/oxa-azaspiro[3.4]octanes, aiming to contribute to the discovery of new therapeutic agents with improved efficacy and selectivity (Li, Rogers-Evans, & Carreira, 2013).

Antitumor Activity

The exploration of spirocyclic compounds extends to evaluating their antitumor activities. Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and tested against various cancer cell lines, showing promising results. This line of research represents a potential pathway for the development of new anticancer drugs (Yang et al., 2019).

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Further applications include the discovery of spirocyclic inhibitors for FAAH, an enzyme involved in endocannabinoid metabolism. Novel spirocyclic cores have been identified as potent FAAH inhibitors, showcasing the utility of spirocyclic compounds in developing treatments for conditions regulated by the endocannabinoid system (Meyers et al., 2011).

properties

IUPAC Name

5-oxa-2-azaspiro[3.6]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-4-8(6-9-7-8)10-5-3-1;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTXDSQFHWONPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNC2)OCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-2-azaspiro[3.6]decane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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